molecular formula C17H12N6O2 B5556433 [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone

Cat. No. B5556433
M. Wt: 332.32 g/mol
InChI Key: IVJIRIRKJITLCS-UHFFFAOYSA-N
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Description

The compound "1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-ylmethanone" is a complex heterocyclic structure that includes multiple functional groups such as oxadiazole, triazole, and methanone moieties. Its synthesis and analysis involve intricate chemical processes, providing insights into its molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds like the one typically involves multi-step reactions, starting from simpler precursors. For instance, compounds with oxadiazole and triazole rings can be synthesized through cyclization reactions, using appropriate starting materials and conditions. A related synthesis involved the preparation of Schiff base compounds from 3,4-diamino-1,2,5-oxadiazole, indicating a potential pathway for incorporating the oxadiazole unit into more complex structures (Kakanejadifard et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed through techniques like X-ray crystallography, NMR, IR, and mass spectrometry. For example, the crystal structure of a related compound was determined by X-ray diffraction, highlighting the importance of structural characterization in understanding the molecular geometry and electronic distribution (Cao et al., 2010).

Chemical Reactions and Properties

Compounds with oxadiazole and triazole rings are known for their reactivity towards various chemical agents, potentially undergoing reactions like nucleophilic substitution, electrophilic addition, and cycloaddition. The presence of amino groups can further enhance their reactivity, allowing for functionalization and derivatization. The Schiff base formation, as demonstrated in compounds containing oxadiazole units, is one such example of their chemical reactivity (Kakanejadifard et al., 2013).

Scientific Research Applications

Synthesis and Characterization

  • A study by Buscemi et al. (2000) describes a photochemical methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, which are structurally related to the chemical compound . These compounds were prepared by irradiation of related oxadiazoles in methanol and in the presence of ammonia or primary aliphatic amines (Buscemi, Pace, & Vivona, 2000).
  • Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related 1,2,4-triazole derivatives, highlighting the relevance of these compounds in chemical synthesis and their structural characterization (Moreno-Fuquen et al., 2019).

Antibacterial and Antifungal Applications

  • Pandya et al. (2019) synthesized a library of compounds structurally similar to the target chemical, showing significant antibacterial and antifungal activities. These findings underscore the potential biomedical applications of such compounds (Pandya, Dave, Patel, & Desai, 2019).
  • Another study by Kakanejadifard et al. (2013) on Schiff base compounds structurally similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Theoretical and Computational Studies

  • Shahana and Yardily (2020) conducted structural optimization and theoretical vibrational spectra interpretation using density functional theory for similar compounds. These studies provide insights into the molecular properties and potential applications of such chemicals (Shahana & Yardily, 2020).
  • Joshi et al. (2014) performed docking experiments and comparative molecular field analysis on phenoxy triazole derivatives, structurally related to the compound , to understand their interaction with biological targets (Joshi, Kumar, More, & Aminabhavi, 2014).

properties

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2/c18-16-17(21-25-20-16)23-14(11-7-3-1-4-8-11)13(19-22-23)15(24)12-9-5-2-6-10-12/h1-10H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJIRIRKJITLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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